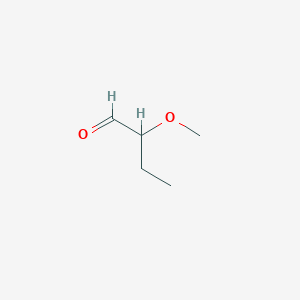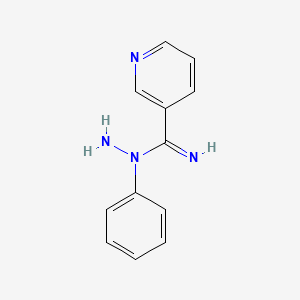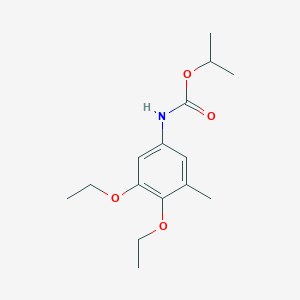
2-(Propan-2-ylidene)hex-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-ylidene)hex-4-enal is an organic compound with the molecular formula C9H14O. It is characterized by the presence of an aldehyde group and a double bond in its structure. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylidene)hex-4-enal can be achieved through several methods. One common approach involves the aldol condensation of acetone with hexanal under basic conditions. The reaction typically proceeds as follows:
Reactants: Acetone and hexanal.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Procedure: The base catalyzes the formation of an enolate ion from acetone, which then reacts with hexanal to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propan-2-ylidene)hex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: 2-(Propan-2-ylidene)hexanoic acid.
Reduction: 2-(Propan-2-ylidene)hex-4-enol.
Substitution: 2-(Propan-2-ylidene)-4-bromohexanal.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-ylidene)hex-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
Wirkmechanismus
The mechanism of action of 2-(Propan-2-ylidene)hex-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The double bond in the compound also allows it to participate in addition reactions, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Propan-2-ylidene)hex-4-enol: Similar structure but with an alcohol group instead of an aldehyde.
2-(Propan-2-ylidene)hexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-methyl-2-(Propan-2-ylidene)hex-4-enal: Similar structure with an additional methyl group.
Uniqueness
2-(Propan-2-ylidene)hex-4-enal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
89502-55-6 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-propan-2-ylidenehex-4-enal |
InChI |
InChI=1S/C9H14O/c1-4-5-6-9(7-10)8(2)3/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
KOJMCJMSXBONKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC(=C(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
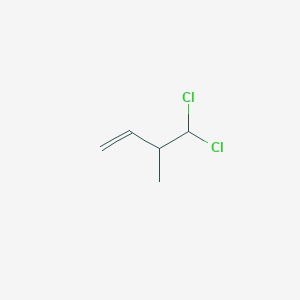

![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)

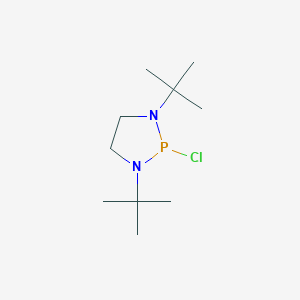
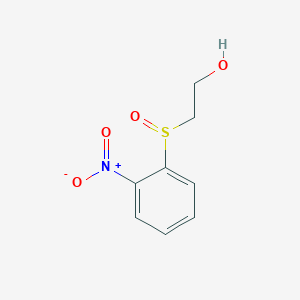


![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)
